2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one
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Overview
Description
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a pyrrolidine ring in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one typically involves the reaction of 2,2,3,3,3-Pentafluoro-1-propanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have significant potential in drug development.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated structure but lacking the pyrrolidine ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-2-yl)propan-1-one stands out due to the combination of its fluorinated backbone and the presence of a pyrrolidine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
742038-20-6 |
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Molecular Formula |
C7H8F5NO |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)5(14)4-2-1-3-13-4/h4,13H,1-3H2 |
InChI Key |
UXKQKMKKBJVYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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